3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one
Overview
Description
3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one, also known as IBMX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic nucleotide phosphodiesterase (PDE) inhibitor that is widely used in biochemical and physiological studies.
Mechanism of Action
3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one works by inhibiting the breakdown of cAMP and cGMP, which leads to an increase in their intracellular levels. This increase in cAMP and cGMP levels can activate protein kinase A (PKA) and protein kinase G (PKG), respectively, which can then phosphorylate various cellular proteins. This phosphorylation can lead to changes in cellular function, including changes in gene expression and neurotransmitter release.
Biochemical and Physiological Effects:
3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to increase the expression of genes related to memory and learning. Additionally, 3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one has been shown to have anti-inflammatory effects and has been used in studies related to asthma and chronic obstructive pulmonary disease (COPD).
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one in lab experiments is its ability to increase intracellular levels of cAMP and cGMP, which can activate PKA and PKG. This can lead to changes in cellular function, which can be useful in studying various cellular processes. However, one limitation of using 3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one is that it can have off-target effects on other cellular pathways. Additionally, the effects of 3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one can be dependent on the cell type and experimental conditions used.
Future Directions
There are many potential future directions for research related to 3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one. One potential direction is to further investigate its effects on memory and learning. Another potential direction is to investigate its effects on neurotransmitter release in different cell types. Additionally, 3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one could be used in studies related to various diseases, such as asthma and COPD. Finally, 3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one could be used in combination with other drugs to investigate potential synergistic effects.
Scientific Research Applications
3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one is widely used in scientific research as a PDE inhibitor. It is used to increase intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important second messengers in many cellular signaling pathways. 3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one has been used in studies related to cell signaling, gene expression, and neurotransmitter release. It has also been used in studies related to memory enhancement and learning.
properties
IUPAC Name |
3-(1,2-oxazol-3-ylmethyl)-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-13(7-8-5-6-15-12-8)9-3-1-2-4-10(9)16-11/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDLJUGBYYAUJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC3=NOC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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